REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.CN(C)C=O.[NH:11]1[C:20](=O)[C:19]2[NH:18][CH:17]=[N:16][C:15]=2[N:14]=[C:12]1[NH2:13]>O>[NH2:13][C:12]1[N:14]=[C:15]2[C:19]([NH:18][CH:17]=[N:16]2)=[C:20]([Cl:3])[N:11]=1
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
73.1 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
N1C(N)=NC=2N=CNC2C1=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 100° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
the precipitating crystal was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 100 ml of 25% aqueous ammonia
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
FILTRATION
|
Details
|
the insoluble substances were filtered out
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor was concentrated under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the precipitating crystal was collected by filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.055 mol | |
AMOUNT: MASS | 9.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C2NC=NC2=N1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |